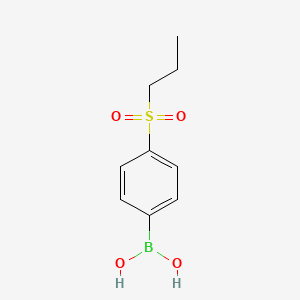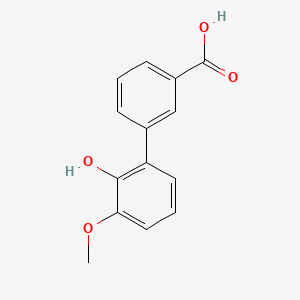
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is a synthetic organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with tert-butyl and methyl groups. This compound is widely used in various industries due to its ability to inhibit oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 typically involves the alkylation of phenol with tert-butyl and methyl groups. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and alkylating agents into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of rubber, plastics, and other materials to enhance their durability and shelf life.
Mécanisme D'action
The antioxidant effect of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl and methyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but without deuterium substitution.
2,6-DI(TERT-BUTYL)-4-ETHYLPHENOL: Ethyl group instead of methyl group.
2,6-DI(TERT-BUTYL)-4-ISOPROPYLPHENOL: Isopropyl group instead of methyl group.
Uniqueness
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterparts.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 involves the alkylation of 2,6-di-tert-butyl-4-methylphenol with tert-butyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride to yield the target compound.", "Starting Materials": [ "2,6-di-tert-butyl-4-methylphenol", "tert-butyl bromoacetate", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve 2,6-di-tert-butyl-4-methylphenol in anhydrous dichloromethane.", "Step 2: Add tert-butyl bromoacetate to the solution and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude ester.", "Step 6: Dissolve the crude ester in dry diethyl ether.", "Step 7: Add lithium aluminum hydride to the solution and stir at room temperature for 24 hours.", "Step 8: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 9: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 10: Concentrate the solution under reduced pressure to obtain the target compound." ] } | |
Numéro CAS |
1219805-62-5 |
Formule moléculaire |
C15H24O |
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
3,5-dideuterio-2,6-bis(1-deuterio-2-methylpropan-2-yl)-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D,5D,8D,9D |
Clé InChI |
NLZUEZXRPGMBCV-HSBDXKGESA-N |
SMILES isomérique |
[2H]CC(C)(C)C1=C(C(=C(C(=C1O)C(C)(C)C[2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
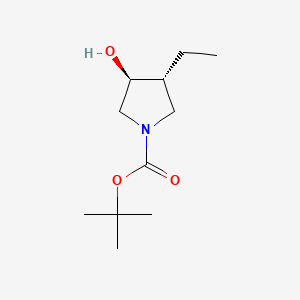
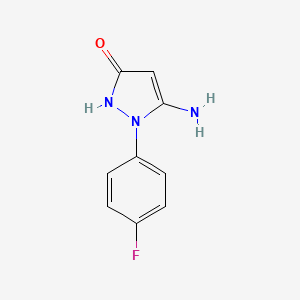
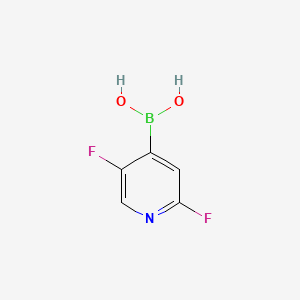
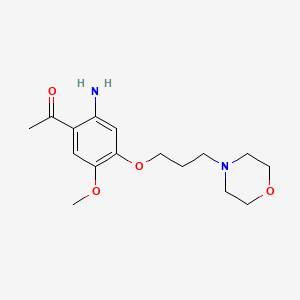
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
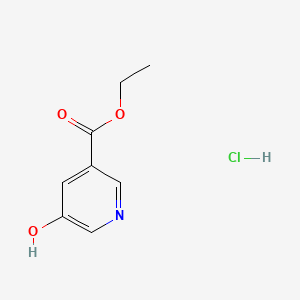
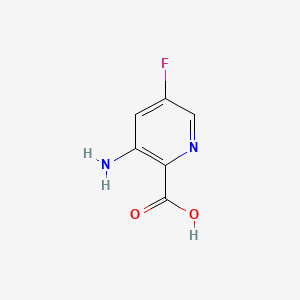
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)
